molecular formula C11H17NO3 B1326803 2,2-Dimethyl-3-(pyrrolidin-1-ylcarbonyl)-cyclopropanecarboxylic acid CAS No. 1142214-97-8

2,2-Dimethyl-3-(pyrrolidin-1-ylcarbonyl)-cyclopropanecarboxylic acid

Cat. No. B1326803
CAS RN: 1142214-97-8
M. Wt: 211.26 g/mol
InChI Key: DOGBPEZEHIVQRY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(pyrrolidin-1-ylcarbonyl)-cyclopropanecarboxylic acid (herein referred to as 2,2-DMCPA) is a cyclic carboxylic acid that is used in the synthesis of various compounds, including drugs and other chemicals. It is a white, odorless crystalline solid that is soluble in water and has a melting point of approximately 156°C. 2,2-DMCPA has been used in the synthesis of a variety of compounds, including drugs, pesticides, and other organic chemicals.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a building block for synthesizing complex molecules that interact with proteins, aiding in the identification and understanding of protein functions within biological systems .

Medicinal Chemistry

In medicinal chemistry, this compound is valuable for the synthesis of novel drug candidates. Its structure is conducive to creating small molecule inhibitors that can modulate protein activity, which is crucial in the development of new therapeutics .

Pharmacology

Pharmacological studies benefit from this compound as it can be used to create analogs that may act as potential pharmacophores. These analogs can be tested for their therapeutic effects and interactions with biological targets, contributing to drug discovery efforts .

Biochemistry

Biochemists use this compound to study enzyme-catalyzed reactions. It can be incorporated into substrates or inhibitors to investigate the mechanisms of enzyme action and to explore the metabolic pathways in which these enzymes are involved .

Chemical Synthesis

In the field of chemical synthesis, this compound provides a versatile starting point for the construction of cyclic and polycyclic structures. Its reactivity allows for the formation of various functional groups, enabling the synthesis of a wide range of chemical entities .

Materials Science

Materials scientists may explore the use of this compound in the development of new materials. Its structural properties could be harnessed to create polymers with specific characteristics or to modify the surface properties of materials for improved performance .

properties

IUPAC Name

2,2-dimethyl-3-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2)7(8(11)10(14)15)9(13)12-5-3-4-6-12/h7-8H,3-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGBPEZEHIVQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C(=O)N2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301156172
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(1-pyrrolidinylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301156172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-(pyrrolidin-1-ylcarbonyl)-cyclopropanecarboxylic acid

CAS RN

1142214-97-8
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(1-pyrrolidinylcarbonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142214-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(1-pyrrolidinylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301156172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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